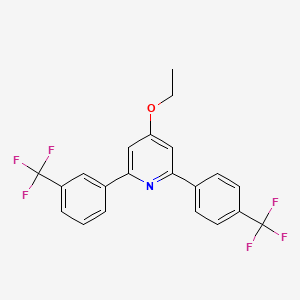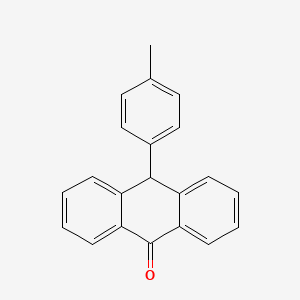
10-(4-Methylphenyl)anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methylphenyl)anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties. This compound, in particular, is characterized by the presence of a 4-methylphenyl group attached to the anthracene core, which influences its chemical behavior and applications .
Preparation Methods
The synthesis of 10-(4-Methylphenyl)anthracen-9(10H)-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The reaction conditions often include the use of palladium catalysts and bases in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
10-(4-Methylphenyl)anthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
10-(4-Methylphenyl)anthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 10-(4-Methylphenyl)anthracen-9(10H)-one involves its interaction with various molecular targets. Its photophysical properties allow it to absorb and emit light, making it useful in applications that require fluorescence. The pathways involved in its action are primarily related to its ability to undergo electronic transitions, which are influenced by the presence of the 4-methylphenyl group .
Comparison with Similar Compounds
10-(4-Methylphenyl)anthracen-9(10H)-one can be compared with other anthracene derivatives such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar core structures but differ in their substituents, which influence their chemical and physical properties. The presence of the 4-methylphenyl group in this compound provides unique photophysical properties, making it distinct from its counterparts .
Properties
CAS No. |
127255-73-6 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
10-(4-methylphenyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C21H16O/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22)19-9-5-3-7-17(19)20/h2-13,20H,1H3 |
InChI Key |
BLKDXKDDHPGACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
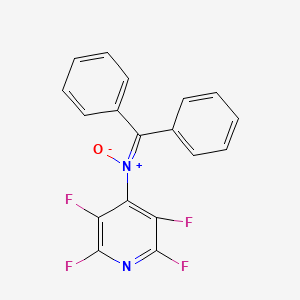
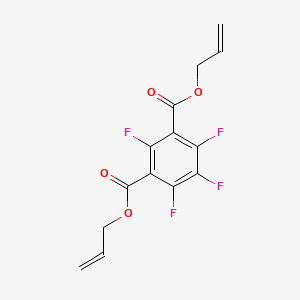
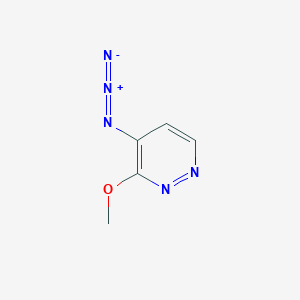
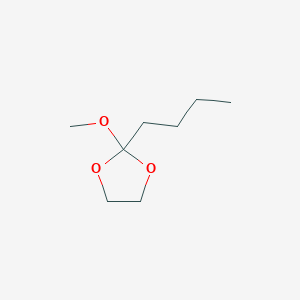
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)

![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
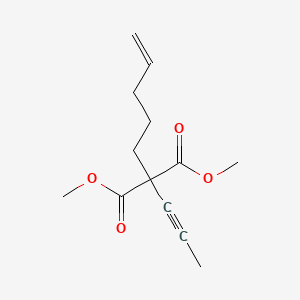

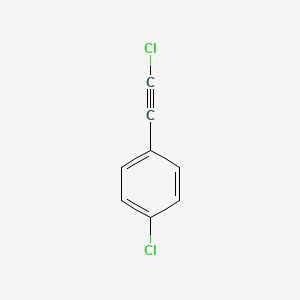
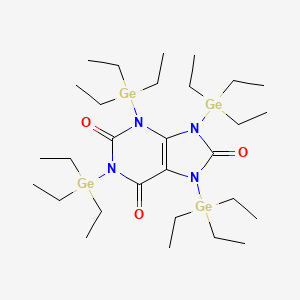
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
